2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential therapeutic applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds. The presence of a methoxyphenyl group further enhances its potential as a bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thienopyrimidine core may inhibit certain enzymes, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used to treat benign prostatic hyperplasia, also contains a piperazine moiety.
Urapidil: An antihypertensive agent with structural similarities.
Uniqueness
2-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of a thienopyrimidine core and a methoxyphenyl-substituted piperazine. This unique structure may confer distinct biological activities and therapeutic potential compared to other compounds with similar moieties.
Properties
Molecular Formula |
C25H24N4O3S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-phenylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N4O3S2/c1-32-21-10-6-5-9-20(21)27-12-14-28(15-13-27)22(30)17-34-25-26-19-11-16-33-23(19)24(31)29(25)18-7-3-2-4-8-18/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
YQECOWCDERIITF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
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